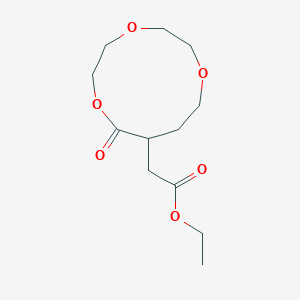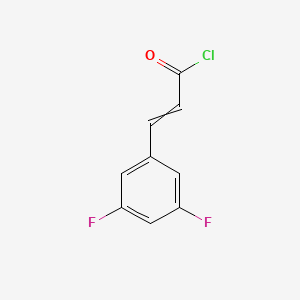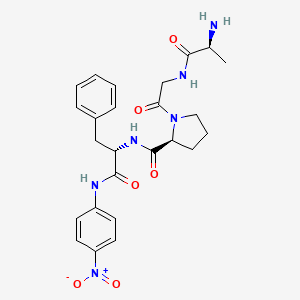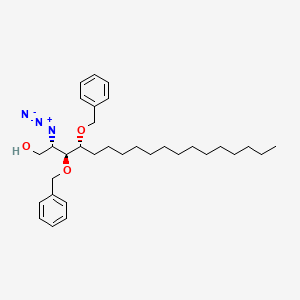
1-Octadecanol, 2-azido-3,4-bis(phenylmethoxy)-, (2S,3S,4R)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Octadecanol, 2-azido-3,4-bis(phenylmethoxy)-, (2S,3S,4R)- is a complex organic compound with the molecular formula C32H49N3O3 and a molecular weight of 523.759. This compound is characterized by the presence of an azido group and two phenylmethoxy groups attached to an octadecanol backbone. The stereochemistry of the compound is specified by the (2S,3S,4R) configuration, indicating the spatial arrangement of the substituents around the chiral centers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Octadecanol, 2-azido-3,4-bis(phenylmethoxy)-, (2S,3S,4R)- typically involves multiple steps, starting from commercially available starting materials. The key steps in the synthesis include:
Protection of Hydroxyl Groups: The hydroxyl groups on the octadecanol backbone are protected using benzyl groups to form phenylmethoxy derivatives.
Introduction of Azido Group: The azido group is introduced via nucleophilic substitution, where a suitable leaving group (e.g., a halide) is replaced by an azide ion.
Deprotection: The benzyl protecting groups are removed under mild conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
1-Octadecanol, 2-azido-3,4-bis(phenylmethoxy)-, (2S,3S,4R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The azido group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst is commonly used.
Substitution: Sodium azide (NaN3) is used for introducing the azido group.
Major Products
The major products formed from these reactions include amines, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.
科学研究应用
1-Octadecanol, 2-azido-3,4-bis(phenylmethoxy)-, (2S,3S,4R)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for natural killer T (NKT) cells, which play a role in immune response.
Medicine: Explored for its potential therapeutic applications, including as an immunomodulatory agent.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of other chemical compounds.
作用机制
The mechanism of action of 1-Octadecanol, 2-azido-3,4-bis(phenylmethoxy)-, (2S,3S,4R)- involves its interaction with molecular targets such as NKT cells. The compound acts as a ligand, binding to receptors on the surface of these cells and modulating their activity. This interaction can influence the release of cytokines and other signaling molecules, thereby affecting immune responses.
相似化合物的比较
Similar Compounds
1-Octadecanol, 2-azido-3,4-bis(phenylmethoxy)-, (2R,3R,4S)-: A stereoisomer with different spatial arrangement of substituents.
1-Octadecanol, 2-azido-3,4-bis(phenylmethoxy)-, (2S,3R,4S)-: Another stereoisomer with unique properties.
Uniqueness
1-Octadecanol, 2-azido-3,4-bis(phenylmethoxy)-, (2S,3S,4R)- is unique due to its specific stereochemistry, which influences its biological activity and interactions with molecular targets. The presence of the azido group also provides versatility in chemical modifications and applications.
属性
CAS 编号 |
202812-10-0 |
|---|---|
分子式 |
C32H49N3O3 |
分子量 |
523.7 g/mol |
IUPAC 名称 |
(2S,3S,4R)-2-azido-3,4-bis(phenylmethoxy)octadecan-1-ol |
InChI |
InChI=1S/C32H49N3O3/c1-2-3-4-5-6-7-8-9-10-11-12-19-24-31(37-26-28-20-15-13-16-21-28)32(30(25-36)34-35-33)38-27-29-22-17-14-18-23-29/h13-18,20-23,30-32,36H,2-12,19,24-27H2,1H3/t30-,31+,32-/m0/s1 |
InChI 键 |
YWFWSKZYDDIMOZ-QAXCHELISA-N |
手性 SMILES |
CCCCCCCCCCCCCC[C@H]([C@H]([C@H](CO)N=[N+]=[N-])OCC1=CC=CC=C1)OCC2=CC=CC=C2 |
规范 SMILES |
CCCCCCCCCCCCCCC(C(C(CO)N=[N+]=[N-])OCC1=CC=CC=C1)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


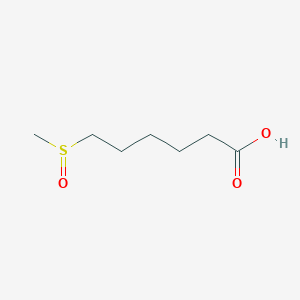
![3-[3-(Aminomethyl)pyridin-4-yl]propanoic acid](/img/structure/B12563292.png)
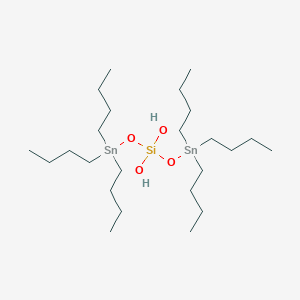
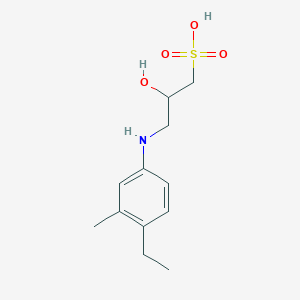
![Methyl 3-[(propan-2-yl)amino]thiophene-2-carboxylate](/img/structure/B12563307.png)
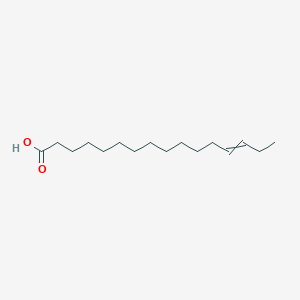
![Butyl-[2-(4-butylamino-benzoyloxy)-ethyl]-dimethyl-ammonium](/img/structure/B12563311.png)
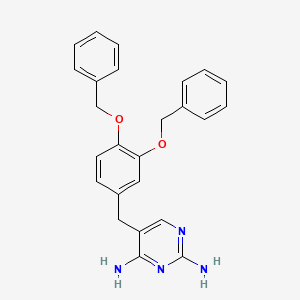
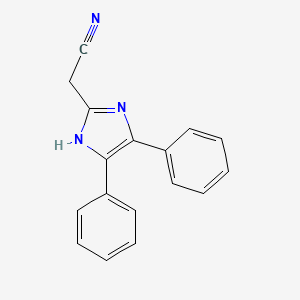
![(Z)-5-Cyclohexyl-3-(methoxyimino)-1H-benzo[b]azepin-2(3H)-one](/img/structure/B12563344.png)
![2-[2-(1,3-Benzothiazol-2-yl)hydrazinylidene]-4-[(propan-2-yl)oxy]naphthalen-1(2H)-one](/img/structure/B12563347.png)
